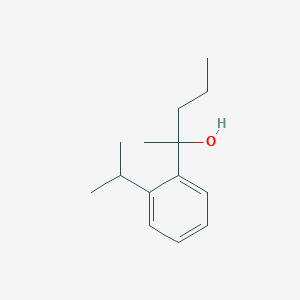

2-(2-iso-Propylphenyl)-2-pentanol

Description

2-(2-iso-Propylphenyl)-2-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted with a 2-iso-propylphenyl group at the second carbon. This structural configuration imparts unique steric and electronic properties, distinguishing it from simpler aliphatic and aromatic alcohols.

Key features of its structure include:

- Steric hindrance: The bulky iso-propylphenyl group likely reduces reactivity at the hydroxyl-bearing carbon.

Properties

IUPAC Name |

2-(2-propan-2-ylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-10-14(4,15)13-9-7-6-8-12(13)11(2)3/h6-9,11,15H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVSKIUKWOBRCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC=C1C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propylphenyl)-2-pentanol can be achieved through several methods. One common approach involves the alkylation of 2-iso-propylphenyl with a suitable pentanol derivative under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 2-(2-iso-Propylphenyl)-2-pentanol may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-(2-iso-Propylphenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

2-(2-iso-Propylphenyl)-2-pentanol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential use in drug development, particularly for its pharmacological effects.

Mechanism of Action

The mechanism by which 2-(2-iso-Propylphenyl)-2-pentanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Pharmaceutical and Chromatographic Uses

- (S)-2-Pentanol: A chiral intermediate for anti-Alzheimer’s drugs . The target compound’s aromatic group may enhance binding affinity in drug candidates but could complicate metabolic stability.

- (R)-2-Pentanol: Used in chiral microemulsions for enantiomeric drug separations . The iso-propylphenyl group in 2-(2-iso-Propylphenyl)-2-pentanol might improve surfactant properties but reduce miscibility in aqueous systems.

Flavor and Fragrance Industry

- 2-Pentanol enantiomers exhibit distinct aroma profiles in beverages; (R)-2-pentanol dominates in Baijiu (up to 7.74 mg/L in STB subtypes) . The aromatic substituent in the target compound could introduce novel olfactory characteristics, though its volatility may be reduced compared to simpler alcohols.

Biological Activity

2-(2-iso-Propylphenyl)-2-pentanol, with the chemical formula , is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive understanding of its properties, mechanisms of action, and potential applications.

Structure

The compound features a pentanol backbone with an iso-propylphenyl substituent, which contributes to its unique chemical behavior and biological interactions.

Physical Properties

- Molecular Weight : 210.33 g/mol

- Melting Point : Not extensively documented; further research required.

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of 2-(2-iso-Propylphenyl)-2-pentanol is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and receptor binding, influencing pathways related to inflammation and cellular signaling.

Pharmacological Effects

Research indicates several potential pharmacological effects:

- Anti-inflammatory Activity : Studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation .

- Antimicrobial Properties : Preliminary investigations show that it may exhibit antimicrobial activity against certain bacterial strains .

Case Studies

- Anti-inflammatory Study : A study conducted on murine models demonstrated that administration of 2-(2-iso-Propylphenyl)-2-pentanol resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In vitro assays revealed that the compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.

Comparative Analysis

To better understand the biological activity of 2-(2-iso-Propylphenyl)-2-pentanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Isopropylphenyl)-2-butanol | Structure | Moderate anti-inflammatory effects |

| 1-(2-Isopropylphenyl)ethanol | Structure | Antimicrobial properties |

| 3-(3-Isopropylphenyl)-1-propanol | Structure | Limited anti-inflammatory effects |

Note: Structural images are placeholders; actual structures should be included for clarity.

Research Findings

Recent studies have focused on the synthesis and optimization of 2-(2-iso-Propylphenyl)-2-pentanol derivatives to enhance its biological activities. For instance:

- Synthesis Optimization : Researchers have developed synthetic routes that increase yield and purity, allowing for more extensive biological testing.

- Derivatives Exploration : Modifications at the hydroxyl group have shown promise in increasing potency against specific microbial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.